molecular formula C18H17N3S B2697188 3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine CAS No. 896045-78-6

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Cat. No.: B2697188
CAS No.: 896045-78-6
M. Wt: 307.42
InChI Key: NXEWJJHTXVQUNZ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylphenyl group and a pyridin-2-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and an appropriate catalyst.

    Attachment of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridazine derivative with pyridin-2-ylmethylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridazine ring and the substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
  • 3-(4-Chlorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
  • 3-(4-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Uniqueness

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the pyridazine ring with the pyridin-2-ylmethylsulfanyl group also provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-2-14-6-8-15(9-7-14)17-10-11-18(21-20-17)22-13-16-5-3-4-12-19-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWJJHTXVQUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323308
Record name 3-(4-ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896045-78-6
Record name 3-(4-ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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